![molecular formula C17H22N4O2S B2588278 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide CAS No. 2097901-16-9](/img/structure/B2588278.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenyl group and a pyrrolidine sulfonamide. Its chemical formula is represented as:
This unique structure contributes to its interaction with biological targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the tetrahydroimidazo[1,2-a]pyridine series. For instance:
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed on various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These studies indicated significant antimicrobial activity against multidrug-resistant pathogens, suggesting that derivatives of this compound could serve as potential candidates for new antimicrobial agents .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli | 32 | 64 |
K. pneumoniae | 16 | 32 |
P. aeruginosa | 8 | 16 |
Anticancer Activity
The anticancer potential of similar sulfonamide derivatives has been explored through various in vitro studies. A study focused on the synthesis of new imidazo[1,2-a]pyridazine derivatives demonstrated promising anticancer activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific cellular pathways that are critical for tumor growth and proliferation .
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results from these studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Biofilm Formation : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections associated with biofilms .
- Induction of Apoptosis : Research suggests that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of a series of tetrahydroimidazo[1,2-a]pyridine derivatives. The study found that modifications to the sulfonamide group significantly influenced both antimicrobial and anticancer activities. The most active compounds were subjected to further molecular docking studies to predict their binding affinities to target proteins involved in bacterial resistance and cancer progression .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of the pyrrolidine sulfonamide moiety may enhance the antibacterial efficacy by improving membrane permeability and targeting bacterial enzymes.
Antifungal Activity
Studies on related compounds have demonstrated selective antifungal activity against several pathogenic fungi. The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has been linked to promising antifungal effects . The sulfonamide component may play a role in disrupting fungal cell wall synthesis or function, thus providing a therapeutic avenue for treating fungal infections.
Anticancer Potential
The unique structural attributes of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide suggest potential anticancer applications. Compounds with imidazo[1,2-a]pyridine cores have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The mechanism may involve interference with DNA synthesis or modulation of signaling pathways critical for tumor growth.
Case Studies
Eigenschaften
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,21-11-5-6-12-21)19-15-8-2-1-7-14(15)16-13-20-10-4-3-9-17(20)18-16/h1-2,7-8,13,19H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTHSUCKOVTFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.